molecular formula C13H15FN2 B174735 5-Fluoro-3-(piperidin-4-yl)-1H-indole CAS No. 149669-43-2

5-Fluoro-3-(piperidin-4-yl)-1H-indole

Cat. No.: B174735
CAS No.: 149669-43-2
M. Wt: 218.27 g/mol
InChI Key: VQFAITGIMWXQQK-UHFFFAOYSA-N
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Description

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the indole ring and a piperidin-4-yl group at the 3rd position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

5-Fluoro-3-(piperidin-4-yl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Preparation Methods

The synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 4-piperidone.

    Reaction Conditions: The key step involves the formation of the indole ring through a cyclization reaction. This can be achieved using various reagents and catalysts, such as palladium-catalyzed coupling reactions.

    Industrial Production: On an industrial scale, the synthesis may involve multi-step processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

5-Fluoro-3-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and transition metal catalysts under controlled temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

5-Fluoro-3-(piperidin-4-yl)-1H-indole can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 5-fluoroindole, 3-(piperidin-4-yl)-1H-indole, and other fluorinated indole derivatives share structural similarities.

    Uniqueness: The presence of both the fluorine atom and the piperidin-4-yl group in the same molecule imparts unique chemical and biological properties, making it distinct from other indole derivatives.

Properties

IUPAC Name

5-fluoro-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFAITGIMWXQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472186
Record name 5-Fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149669-43-2
Record name 5-Fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-3-(piperidin-4-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 10.75 gm (50 mMol) 5-fluoro-3-[1,2,5,6-tetrahydro-4-pyridyl]-1H-indole in 500 mL ethanol were added 2.0 gm 5% palladium on carbon and the reaction mixture hydrogenated at ambient temperature for 18 hours at an initial hydrogen pressure of 60 p.s.i. The reaction mixture was then filtered through a pad of celite and the filtrate concentrated under reduced pressure to give all off-white solid. The solid was recrystallized from methanol to give 8.31 gm (76.2%) of the title compound as a colorless solid. m.p.=229°-230° C.
Quantity
10.75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76.2%

Synthesis routes and methods II

Procedure details

This compound was prepared following the procedure described in Example 1 (parts A and B) starting with 0.7 g (5.5 mmol) of 5-fluoroindol and 2.1 g (13.6 mmol) of 4-piperidone monohydrate hydrochloride. After the usual work-up 0.8 g (67% of yield) of the desired product were obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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